5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide
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Overview
Description
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide is a complex organic compound that features a combination of bromine, chlorine, benzodioxole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide typically involves the following steps:
Condensation Reaction: The brominated benzodioxole derivative is then reacted with 6-chloro-2-thiophenecarbohydrazide under appropriate conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of new materials with unique electronic properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds like 1,3-benzodioxole and its derivatives share structural similarities with 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-thiophenecarbohydrazide, are also similar.
Uniqueness
The uniqueness of 5-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide lies in its combination of bromine, chlorine, benzodioxole, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H8BrClN2O3S |
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Molecular Weight |
387.64g/mol |
IUPAC Name |
5-bromo-N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H8BrClN2O3S/c14-12-2-1-11(21-12)13(18)17-16-5-7-3-9-10(4-8(7)15)20-6-19-9/h1-5H,6H2,(H,17,18)/b16-5+ |
InChI Key |
UIAAZOHQFCADIT-FZSIALSZSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(S3)Br)Cl |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=C(S3)Br)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(S3)Br)Cl |
Origin of Product |
United States |
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